Fluorescin

Catalog No.
S590706
CAS No.
518-44-5
M.F
C20H14O5
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescin

CAS Number

518-44-5

Product Name

Fluorescin

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24)

InChI Key

MURGITYSBWUQTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O

Cell and Organism Tracking

  • Live Cell Imaging

    Fluorescein's ability to emit green light when excited by blue light makes it ideal for visualizing and tracking live cells. Researchers can label cells with fluorescein or its derivatives to study cell behavior, migration, and interactions with other cells .

  • Plant and Animal Physiology

    Fluorescein can be used to study physiological processes in plants and animals. For example, researchers can track water flow in plants by injecting fluorescein solution and monitoring its movement through the vascular system . Similarly, studies on blood flow or specific organ function can utilize fluorescein .

Biomolecular Interactions

  • Protein-Protein Interactions

    Fluorescein can be conjugated to antibodies or proteins to study protein-protein interactions. By tagging one protein with fluorescein and another with a different fluorophore, researchers can use techniques like fluorescence resonance energy transfer (FRET) to detect their interaction and proximity within a cell .

  • Nucleic Acid Labeling

    Fluorescein can be linked to nucleotides, allowing researchers to label DNA or RNA probes for in situ hybridization or other applications. This helps visualize the location and distribution of specific DNA or RNA sequences within cells or tissues .

Cellular Health and Viability

  • Cell Membrane Integrity

    Fluorescein's inability to penetrate intact cell membranes makes it useful for assessing cell viability. Dead or damaged cells with compromised membranes allow fluorescein to enter the cytoplasm, resulting in a fluorescent signal, while healthy cells remain non-fluorescent .

  • Lysosomal Activity

    Certain fluorescein derivatives accumulate in lysosomes, cellular compartments responsible for waste degradation. By monitoring the fluorescence intensity, researchers can assess lysosomal activity, which can be indicative of cellular health or disease states .

Fluorescein is a synthetic organic compound that belongs to the class of fluorescent dyes. It is characterized by its vivid green fluorescence when exposed to ultraviolet or blue light. The chemical structure of fluorescein consists of a xanthene core, specifically 2',7'-dihydroxyflavone, with two hydroxyl groups at the 2 and 7 positions and a phthalic acid moiety at the 4 position. This structure enables fluorescein to absorb light in the ultraviolet range and emit it in the visible spectrum, particularly around 520 nm.

Fluorescein is widely used in various fields including biology, medicine, and environmental science due to its high quantum yield and photostability. Its ability to fluoresce makes it an invaluable tool for imaging and tracking biological processes in live cells and tissues.

Fluorescein's primary mechanism of action in scientific research lies in its fluorescence. When illuminated with light of the appropriate wavelength, fluorescein absorbs the energy and becomes electronically excited. As it returns to its ground state, the energy is released as light with a longer wavelength, visible as a green emission. This property allows researchers to visualize and track fluorescein-labeled molecules in various contexts.

For example, in biology, fluorescein can be conjugated to antibodies or other biomolecules. When introduced into a cell or organism, these fluorescent probes bind to specific targets, enabling researchers to study cellular processes, protein interactions, and even track the movement of molecules within living systems [].

  • Eye irritation: Topical application of fluorescein in high concentrations can cause temporary eye irritation.
  • Photosensitivity: Fluorescein may increase skin sensitivity to sunlight in some individuals.
: Upon absorption of light, fluorescein can enter an excited state, leading to the emission of fluorescence as it returns to the ground state. This process involves transitions between singlet states (S1 to S0) without changing electron spin .
  • Oxidative Cycloaddition: Fluorescein can participate in oxidative cycloaddition reactions, forming new heterocycles that alter its optical properties. This is particularly useful for developing selective fluorescent probes for detecting specific biomolecules .
  • Chemical Derivatization: Fluorescein can be chemically modified to create derivatives that respond to specific analytes, such as reactive oxygen species or nitric oxide. These modifications often enhance fluorescence intensity or alter emission characteristics, making them suitable for various bioimaging applications .
  • Fluorescein has a wide range of applications across various disciplines:

    • Biological Research: Used extensively as a fluorescent marker in microscopy and flow cytometry.
    • Medical Diagnostics: Utilized in diagnostic imaging techniques, particularly in ophthalmic procedures.
    • Environmental Monitoring: Employed as a tracer dye in hydrological studies to track water movement and pollution dispersion.
    • Forensic Science: Used for detecting latent fingerprints on surfaces.

    Fluorescein can be synthesized through various methods:

    • Condensation Reaction: A common synthesis method involves the condensation of phthalic anhydride with resorcinol under acidic conditions, followed by oxidation to form fluorescein.
      text
      Phthalic Anhydride + Resorcinol → Fluorescein
    • Cyclization Reactions: Alternative synthetic routes may involve cyclization reactions that incorporate different substituents on the xanthene core, leading to modified fluoresceins with distinct properties.
    • Chemical Modification: Existing fluorescein can be derivatized through reactions such as esterification or amidation to produce targeted fluorescent probes.

    Interaction studies involving fluorescein often focus on its behavior in biological systems:

    • Quenching Mechanisms: Research has shown that molecular oxygen can quench fluorescein fluorescence due to its triplet state interactions. Understanding these interactions is crucial for optimizing conditions for fluorescence-based assays .
    • Binding Studies: Fluorescein's interaction with biomolecules such as proteins or nucleic acids can be studied using fluorescence resonance energy transfer techniques, providing insights into molecular dynamics and binding affinities.

    Fluorescein shares similarities with several other fluorescent compounds but maintains unique properties that distinguish it:

    CompoundStructure TypeUnique Features
    Rhodamine BXanthene derivativeHigher stability under acidic conditions; red fluorescence
    Oregon GreenXanthene derivativeEnhanced brightness and photostability; used in live-cell imaging
    CalceinXanthene derivativeEmission shift based on calcium binding; used as a calcium indicator
    Texas RedXanthene derivativeStrong red fluorescence; used in immunofluorescence applications

    Fluorescein's distinctiveness lies in its high quantum yield and versatility as both a biological marker and a chemical probe, making it an essential compound in scientific research and diagnostics.

    Physical Description

    Bright yellow solid; [Merck Index]

    XLogP3

    3.7

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    3

    Exact Mass

    334.08412354 g/mol

    Monoisotopic Mass

    334.08412354 g/mol

    Heavy Atom Count

    25

    Melting Point

    126.0 °C

    UNII

    ES5WQ31089

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Other CAS

    518-44-5

    Wikipedia

    Fluorescin

    Dates

    Modify: 2023-08-15

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